molecular formula C9H5Cl2F3O B13630474 3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one

3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one

Cat. No.: B13630474
M. Wt: 257.03 g/mol
InChI Key: FQGCJURBOICEEE-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one is an organic compound characterized by the presence of dichlorophenyl and trifluoropropanone groups

Properties

Molecular Formula

C9H5Cl2F3O

Molecular Weight

257.03 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C9H5Cl2F3O/c10-6-1-2-7(11)5(3-6)4-8(15)9(12,13)14/h1-3H,4H2

InChI Key

FQGCJURBOICEEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=O)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 2,5-dichlorobenzaldehyde with trifluoroacetone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one include other dichlorophenyl and trifluoropropanone derivatives. These compounds share similar chemical properties but may differ in their reactivity and applications. For example, 2,5-dichlorophenyl isothiocyanate and 5-(2,5-dichlorophenyl)-2-furoic acid are related compounds with distinct uses and properties.

Biological Activity

3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-one, with the CAS number 1498561-08-2, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₅Cl₂F₃O
  • Molecular Weight : 257.03 g/mol
  • Structure : The compound features a trifluoropropanone moiety attached to a dichlorophenyl group, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl groups often exhibit significant biological activities. The specific biological effects of this compound are still being elucidated, but several key areas of activity have been identified:

1. Antimicrobial Activity

Studies have indicated that similar compounds in the trifluoromethyl ketone class exhibit antimicrobial properties. For instance:

  • Mechanism : The presence of the trifluoromethyl group can enhance lipophilicity, allowing for better membrane penetration and disruption of microbial cell functions.

2. Cytotoxic Effects

Research has shown that certain trifluoromethyl ketones can exhibit cytotoxic effects on various cancer cell lines:

  • Case Study : A study highlighted that similar compounds demonstrated inhibitory effects on cancer cell proliferation in vitro. The cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest in cancer cells.

3. Neuroprotective Properties

There is emerging evidence that some trifluoromethyl ketones may possess neuroprotective properties:

  • Research Findings : In neuroprotective assays, compounds with similar structures have been shown to reduce apoptosis in cerebellar granule neurons under low potassium conditions . This suggests a potential role in neurodegenerative disease models.

Research Findings and Data Tables

The following table summarizes key research findings related to the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityObservations
AntimicrobialActive against various bacterial strains; mechanism involves membrane disruption.
CytotoxicInduces apoptosis in cancer cell lines; effective at low micromolar concentrations.
NeuroprotectiveReduces apoptosis in cerebellar neurons; potential therapeutic for neurodegeneration.

The mechanisms through which this compound exerts its biological effects may involve:

  • Membrane Interaction : The lipophilic nature of the trifluoromethyl group enhances interaction with cellular membranes.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cell signaling pathways related to proliferation and survival.
  • Apoptosis Induction : Evidence suggests that these compounds can activate apoptotic pathways through mitochondrial dysfunction or activation of caspases.

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